molecular formula C8H6ClIO3 B8639093 Methyl 5-chloro-2-hydroxy-3-iodobenzoate

Methyl 5-chloro-2-hydroxy-3-iodobenzoate

Cat. No.: B8639093
M. Wt: 312.49 g/mol
InChI Key: ZKFLKMGDSPSVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-hydroxy-3-iodobenzoate is a useful research compound. Its molecular formula is C8H6ClIO3 and its molecular weight is 312.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClIO3

Molecular Weight

312.49 g/mol

IUPAC Name

methyl 5-chloro-2-hydroxy-3-iodobenzoate

InChI

InChI=1S/C8H6ClIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3

InChI Key

ZKFLKMGDSPSVEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (30 mL, 411 mmol) is added dropwise to methanol (100 mL) in an ice bath. The addition is controlled to hold the temperature at 25° C. Upon completion of the addition 6 (25 g, 84 mmol) is added and the reaction heated to reflux for 4 hours. The solids dissolve at first then after 2 hours solids start to come out of solution. After 4 hours TLC (hex: EtOAc; 9:1) shows no starting material. The reaction is cooled in the refrigerator for 12h. The solids formed are filtered washed with water (30 mL), and dried under vacuum at 27° C. to yield methyl 5-chloro-3-iodosalicylate as an off white solid. (mp 143°-145° C.)
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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